molecular formula C11H9N3O2 B112322 4-(2-aminopyrimidin-5-yl)benzoic Acid CAS No. 222987-21-5

4-(2-aminopyrimidin-5-yl)benzoic Acid

Cat. No. B112322
M. Wt: 215.21 g/mol
InChI Key: AHHQGKDKFINLBL-UHFFFAOYSA-N
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Description

4-(2-Aminopyrimidin-5-yl)benzoic acid is a chemical compound with the CAS number 222987-21-5 . It is used in chemistry and material science as a heterocyclic building block .


Molecular Structure Analysis

The molecular formula of 4-(2-aminopyrimidin-5-yl)benzoic acid is C11H9N3O2 . The InChI code is 1S/C11H9N3O2/c12-11-13-5-9 (6-14-11)7-1-3-8 (4-2-7)10 (15)16/h1-6H, (H,15,16) (H2,12,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of 4-(2-aminopyrimidin-5-yl)benzoic acid is 215.21 . It is a solid at room temperature .

Scientific Research Applications

Non-Covalent Synthesis and Supramolecular Chemistry

4-(2-Aminopyrimidin-5-yl)benzoic Acid plays a significant role in non-covalent synthesis, forming ionic and molecular complexes with varying supramolecular architectures. This is influenced by the substituents in the 2-aminopyrimidine ring, leading to either proton transfer and ionic salt formation or hydrogen-bonded molecular complexes (Goswami et al., 2008).

Co-Crystallization and Molecular Structures

The substance is involved in co-crystallization with various benzoic acids, leading to different hydrogen-bonding motifs. These co-crystals provide insights into the role of substituent groups in secondary associations and cocrystal formation in the 2-aminopyrimidine system (Smith et al., 1995).

Polymorphism and Twinning in Co-Crystals

In studies involving co-crystallization with N-containing bases, 4-(2-Aminopyrimidin-5-yl)benzoic Acid showed different polymorphs based on preparation methods. This includes the study of interactions within these co-crystals and their structural implications, such as twinning (Skovsgaard & Bond, 2009).

Tetrameric Hydrogen-Bonded Units

The compound forms tetrameric hydrogen-bonded units with central pairs of 2-aminopyrimidine molecules, linked by N-H...N hydrogen bonds. These units arrange into layers, providing a basis for further study in molecular arrangement and bonding (Meng et al., 2009).

Synthesis and Bioassay Studies

It is used in the synthesis of various substituted-N-(5-cyanopyrimidin-4yl)benzamide derivatives, which are characterized for different activities. This indicates its potential in chemical synthesis and bioassay applications (Lavanya et al., 2010).

Optical Properties in Co-Crystals

Studies on the co-crystals of 4-(2-Aminopyrimidin-5-yl)benzoic Acid reveal insights into their optical properties. These co-crystals, such as those formed with benzoic acid, show potential in applications involving ultraviolet radiation absorption and fluorescence emission (Li et al., 2010).

Molecular Structure and Quantum Chemical Studies

This compound is key in the formation of organic nonlinear optical co-crystals, as seen in studies involving its combination with benzoic acid. These studies extend to spectroscopic analysis and computational calculations, providing valuable data for material science applications (Thangarasu et al., 2018).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

4-(2-aminopyrimidin-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-13-5-9(6-14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHQGKDKFINLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459807
Record name 4-(2-aminopyrimidin-5-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminopyrimidin-5-yl)benzoic Acid

CAS RN

222987-21-5
Record name 4-(2-aminopyrimidin-5-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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